Fadrozole hydrochloride

Aromatase inhibition IC50 comparison Enzyme assay

Fadrozole hydrochloride (CGS 16949A) is a second-generation aromatase inhibitor uniquely bridging CYP19A1 (aromatase) and CYP11B2 (aldosterone synthase) pathways. Unlike third-generation agents (letrozole, anastrozole), it provides defined intermediate estrogen suppression (82–93%) and concurrent mineralocorticoid modulation, making it irreplaceable for studies of cardiovascular–renal–endocrine interactions, enantiomer-specific P450 recognition, or partial aromatase deficiency models. This racemic mixture exhibits stark enantiomeric pharmacology—(S)-fadrozole preferentially inhibits aromatase while (R)-fadrozole is a potent CYP11B2 inhibitor—offering a validated tool compound for stereospecific cytochrome P450 research. Procure with confidence for dual-pathway interrogation where selective third-generation inhibitors are scientifically inadequate.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
CAS No. 102676-31-3
Cat. No. B1662667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadrozole hydrochloride
CAS102676-31-3
SynonymsCGS 020286A
CGS 16949A
CGS-020286A
CGS-16949A
CGS020286A
CGS16949A
FAD 286
FAD-286
FAD286
Fadrozole
Fadrozole Hydrochloride
Fadrozole Monohydrochloride
Hydrochloride, Fadrozole
Monohydrochloride, Fadrozole
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl
InChIInChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H
InChIKeyUKCVAQGKEOJTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Fadrozole Hydrochloride (CAS 102676-31-3): Second-Generation Aromatase Inhibitor with Differential P450 Inhibition Profile


Fadrozole hydrochloride (CGS 16949A; CAS 102676-31-3) is a non-steroidal imidazole derivative functioning as a competitive aromatase (CYP19A1) inhibitor with a Ki of 1.6 nM in human placental microsomes . Launched in Japan under the brand name Afema for postmenopausal breast cancer [1], fadrozole represents a second-generation aromatase inhibitor that distinguishes itself from third-generation agents (letrozole, anastrozole, exemestane) through its concurrent inhibitory activity against aldosterone synthase (CYP11B2; IC50 = 6.0-171 nM depending on enantiomeric form) and 11β-hydroxylase (CYP11B1; IC50 = 11-40 nM) [2]. This unique cytochrome P450 inhibition spectrum—simultaneously suppressing both estrogen biosynthesis and mineralocorticoid/glucocorticoid pathways—establishes fadrozole as a mechanistically distinct tool compound for endocrine research applications where dual-pathway interrogation is required, in contrast to the highly aromatase-specific third-generation inhibitors.

Why Fadrozole Hydrochloride Cannot Be Replaced by Letrozole or Anastrozole in Specific Research Applications


Aromatase inhibitors are not functionally interchangeable despite their shared primary target. Systematic comparative analysis demonstrates that third-generation aromatase inhibitors (anastrozole, letrozole, exemestane) are more potent than second-generation fadrozole with respect to aromatase inhibition and estrogen suppression [1]. In vivo aromatase inhibition measured in patients shows letrozole achieving >99.1% inhibition at 2.5 mg daily, anastrozole achieving 96.7-98.1% inhibition at 1-10 mg daily, while fadrozole at 1-2 mg twice daily achieves 82.4-92.6% inhibition—a quantitatively distinct efficacy tier [2]. Critically, fadrozole is unique among clinically evaluated aromatase inhibitors in possessing substantial aldosterone synthase (CYP11B2) inhibitory activity, whereas letrozole exhibits negligible CYP11B2 inhibition (IC50 = 1,420 nM) [3]. Consequently, substitution with third-generation agents in studies requiring dual aromatase/aldosterone synthase modulation, enantiomer-specific pharmacology investigation, or experimental models where complete estrogen ablation would confound results is scientifically invalid. Researchers must select based on specific pathway interrogation requirements, not merely aromatase inhibition potency.

Fadrozole Hydrochloride Quantitative Differentiation Data: Head-to-Head Comparisons vs. Letrozole and Anastrozole


In Vitro Aromatase Inhibition Potency: Fadrozole vs. Letrozole vs. Anastrozole Across Multiple Assay Systems

Fadrozole demonstrates comparable or superior aromatase inhibition potency to letrozole in certain in vitro systems, while consistently exceeding anastrozole across multiple assay platforms. In human placental microsomes, fadrozole IC50 = 5 nM (relative potency 2.2 vs. letrozole = 1), letrozole IC50 = 11 nM, and anastrozole IC50 = 23 nM [1]. In rat ovarian microsomes, fadrozole and letrozole are equipotent (IC50 = 7 nM each), while anastrozole requires 25 nM [2]. In MCF-7Ca cancer cells, fadrozole IC50 = 30 nM, letrozole = 20 nM, anastrozole = 600 nM (15-fold less potent than fadrozole) [1]. This cell-line-dependent potency profile distinguishes fadrozole from anastrozole, which exhibits markedly reduced potency in cellular contexts.

Aromatase inhibition IC50 comparison Enzyme assay

In Vivo Aromatase Inhibition Rate: Quantitative Comparison of Fadrozole vs. Letrozole vs. Anastrozole in Breast Cancer Patients

In vivo aromatase inhibition measured in postmenopausal breast cancer patients reveals a clear potency hierarchy among aromatase inhibitors. Fadrozole at 1 mg twice daily achieves 82.4% aromatase inhibition; at 2 mg twice daily achieves 92.6% inhibition [1]. Anastrozole at 1 mg once daily achieves 96.7-97.3% inhibition [1]. Letrozole at 0.5 mg once daily achieves 98.4% inhibition; at 2.5 mg once daily achieves >99.1% inhibition [1]. The difference between fadrozole (92.6% maximum) and letrozole (>99.1%) represents a 6.5+ percentage-point absolute difference in residual aromatase activity—translating to an estimated 6.5-fold higher residual estrogen synthesis capacity in fadrozole-treated patients.

In vivo aromatase inhibition Clinical pharmacology Estrogen suppression

Aldosterone Synthase (CYP11B2) Inhibitory Activity: Fadrozole's Unique Dual-Target Profile vs. Letrozole's Aromatase Selectivity

Fadrozole exhibits substantial inhibitory activity against aldosterone synthase (CYP11B2), a property absent in letrozole. (S)-fadrozole inhibits CYP11B2 with IC50 = 171 nM; (R)-fadrozole inhibits CYP11B2 with IC50 = 6.0 nM [1]. In contrast, letrozole inhibits CYP11B2 only at IC50 = 1,420 nM—approximately 8-fold weaker than (S)-fadrozole and 237-fold weaker than (R)-fadrozole [1]. Additionally, (R)-fadrozole inhibits 11β-hydroxylase (CYP11B1) with IC50 = 11 nM, whereas (S)-fadrozole shows IC50 = 40 nM [1]. This dual CYP19A1/CYP11B2 inhibition profile is unique among clinically evaluated aromatase inhibitors, with (R)-fadrozole demonstrating a CYP11B1/CYP11B2 selectivity ratio of 1.8 [1].

Aldosterone synthase inhibition CYP11B2 Target selectivity

Enantiomer-Specific Pharmacology: (R)-Fadrozole vs. (S)-Fadrozole Differential Target Engagement

Fadrozole exists as a racemic mixture with striking enantiomer-dependent pharmacology. (S)-fadrozole preferentially inhibits aromatase (CYP19A1) with IC50 = 3.0-17 nM but shows weak CYP11B2 inhibition (IC50 = 171 nM) and CYP11B1 inhibition (IC50 = 40 nM) [1]. Conversely, (R)-fadrozole exhibits weak aromatase inhibition (IC50 = 680-6,000 nM) but potent CYP11B2 inhibition (IC50 = 6.0 nM) and CYP11B1 inhibition (IC50 = 11 nM) [1]. The CYP11B1/CYP11B2 selectivity ratio for (S)-fadrozole is 0.2, while (R)-fadrozole is 1.8 [1]. The optically pure (-)-isomer (believed to be (S)-enantiomer) has been patented for treating estrogen-dependent diseases with reduced adverse effects compared to racemic fadrozole [2].

Chiral pharmacology Enantiomer selectivity Stereospecific inhibition

In Vivo Estrogen Conversion Suppression: Quantitative Comparison of Fadrozole vs. Letrozole Clinical Efficacy

In a phase I clinical efficacy study directly comparing fadrozole hydrochloride (CGS 16949A) and letrozole (CGS 20267) in postmenopausal metastatic breast cancer patients, both compounds suppressed estrogen synthesis, but with quantitatively distinct profiles. Letrozole achieved >95% suppression of both plasma and urinary estrogens within 2 weeks of therapy initiation [1]. Fadrozole demonstrated 84% decrease in the rate of conversion of androstenedione to estrone (to 0.40 ± 0.07%) at daily doses of 1.8-4 mg [2]. Critically, letrozole showed no compromise in cortisol and aldosterone output at any dose tested, whereas fadrozole produced measurable adrenal steroidogenic inhibition [1].

Estrogen suppression Clinical efficacy Androstenedione conversion

Clinical Toxicity Profile: Fadrozole vs. Tamoxifen Randomized Phase III Comparison

In a phase III randomized trial (SAKK 20/88) comparing fadrozole (1 mg twice daily) to tamoxifen (20 mg daily) as first-line therapy in 212 postmenopausal women with advanced breast cancer, fadrozole demonstrated a significantly lower percentage of clinically relevant toxic effects (WHO toxicity grade ≥2). The incidence of grade ≥2 toxicity was 13% for fadrozole versus 27% for tamoxifen (P = 0.009) [1]. Response rates were similar: fadrozole 20% (95% CI: 13-29%) vs. tamoxifen 27% (95% CI: 21-35%). Severe cardiovascular events including 3 fatalities occurred only in the tamoxifen arm [1].

Clinical safety Adverse events Tolerability comparison

Optimal Research Applications for Fadrozole Hydrochloride Based on Quantitative Differentiation Evidence


Dual-Pathway Endocrine Modulation: Simultaneous Aromatase and Aldosterone Synthase Inhibition Studies

Researchers investigating the interplay between estrogen biosynthesis and mineralocorticoid pathways should select fadrozole over letrozole or anastrozole. Fadrozole provides meaningful inhibition of both aromatase (IC50 = 5-7 nM in microsomal systems [1]) and aldosterone synthase ((R)-fadrozole IC50 = 6.0 nM; racemic mixture provides intermediate inhibition [2]), whereas letrozole is >237-fold weaker at CYP11B2 inhibition [2]. This dual-target profile is unique among commercially available aromatase inhibitors and enables experimental designs examining cardiovascular-renal-endocrine interactions, hypertension models with hormonal modulation, or studies of steroidogenic enzyme cross-regulation.

Partial Estrogen Suppression In Vivo Models Requiring Defined Intermediate Aromatase Inhibition

When experimental protocols require incomplete rather than near-total estrogen ablation, fadrozole provides a quantitatively defined intermediate inhibition tier. Fadrozole at 1-2 mg twice daily achieves 82.4-92.6% in vivo aromatase inhibition [1], whereas letrozole and anastrozole consistently exceed 96% inhibition [1]. This 6.5+ percentage-point difference in residual aromatase activity makes fadrozole the appropriate selection for studies modeling partial aromatase deficiency, investigating dose-response relationships in estrogen-sensitive tissues, or avoiding confounding effects of complete estrogen depletion on non-target physiological systems.

Chiral Pharmacology and Enantiomer-Specific Cytochrome P450 Target Engagement Research

Fadrozole is a racemic mixture with stark enantiomer-dependent pharmacology, making it an ideal tool compound for stereospecific cytochrome P450 studies. (S)-fadrozole preferentially inhibits aromatase (CYP19A1 IC50 = 3.0-17 nM) while (R)-fadrozole is a potent CYP11B2 inhibitor (IC50 = 6.0 nM) with minimal aromatase activity [2]. The optically pure (-)-isomer has been patented with claims of reduced adverse effects versus racemic fadrozole [3]. This enantiomeric divergence enables researchers to use fadrozole as a model system for studying stereochemical determinants of P450 enzyme recognition, chiral resolution methodologies for imidazole derivatives, or structure-activity relationships governing CYP19A1 versus CYP11B2 selectivity.

Comparative Endocrine Pharmacology Studies Requiring Documented Clinical Benchmarking

Investigators conducting comparative endocrine pharmacology research benefit from fadrozole's extensive clinical characterization against multiple benchmarks. Direct head-to-head phase I data exist comparing fadrozole to letrozole for estrogen suppression and adrenal axis effects [4]; phase III randomized data compare fadrozole to tamoxifen for efficacy and toxicity (13% vs. 27% grade ≥2 toxicity, P = 0.009) [5]; and low-dose specificity studies document the dose-dependence of aromatase selectivity versus adrenal inhibition [6]. This wealth of comparative clinical data enables researchers to contextualize preclinical findings within well-characterized human pharmacology and to select appropriate positive controls based on the specific research question.

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